molecular formula C16H13BrO4 B5593973 4-acetyl-2-methoxyphenyl 2-bromobenzoate

4-acetyl-2-methoxyphenyl 2-bromobenzoate

Cat. No.: B5593973
M. Wt: 349.17 g/mol
InChI Key: PLHWLXVLGUUIPX-UHFFFAOYSA-N
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Description

4-acetyl-2-methoxyphenyl 2-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetyl group, a methoxy group, and a bromobenzoate moiety

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

Research has explored the reactions of benzo[b]thiophen derivatives, highlighting substitution reactions critical in organic synthesis, which may be relevant to derivatives of "4-acetyl-2-methoxyphenyl 2-bromobenzoate" for creating various pharmaceutical and material science compounds. Clarke, Scrowston, and Sutton (1973) investigated the bromination, nitration, and other reactions of 4-methoxy-benzo[b]thiophen, which could provide insights into the reactivity and potential chemical modifications of similar compounds (Clarke, Scrowston, & Sutton, 1973).

Photophysical Properties and Applications

Khan et al. (2017) studied the synthesis, characterization, and antibacterial activity of heterocyclic compounds derived from chalcone, demonstrating the potential of bromophenol derivatives in developing new materials with specific photophysical properties and biological activities. These insights can be useful in understanding how "this compound" might be applied in creating compounds with similar functionalities (Khan, 2017).

Antioxidant and Biological Activities

Li, Xiao-Ming Li, Gloer, and Wang (2012) isolated nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which exhibited potent scavenging activity against DPPH radicals. This research indicates the potential of bromophenol derivatives, related to "this compound," in developing natural antioxidants for food or pharmaceutical applications (Li, Xiao-Ming Li, Gloer, & Wang, 2012).

Environmental and Analytical Chemistry

Negreira, Rodríguez, Ramil, Rubí, and Cela (2009) discussed a method for the determination of hydroxylated benzophenone UV absorbers in environmental water samples, which could be relevant for studying the environmental impact and analytical detection of "this compound" and its derivatives in aquatic ecosystems (Negreira et al., 2009).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-methoxyphenyl 2-bromobenzoate typically involves the esterification of 4-acetyl-2-methoxyphenol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-methoxyphenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO4/c1-10(18)11-7-8-14(15(9-11)20-2)21-16(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHWLXVLGUUIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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